N-(2,5-Dichlorophenyl)maleamic acid
Description
Contextualization within N-Substituted Maleamic Acid Chemistry
N-substituted maleamic acids are a class of organic compounds characterized by a maleamic acid backbone, which is derived from maleic anhydride (B1165640), with a substituent attached to the nitrogen atom. The synthesis of these compounds is generally straightforward, often involving the reaction of maleic anhydride with a primary amine. This reaction opens the anhydride ring to form the corresponding amic acid.
The chemistry of N-substituted maleamic acids is of significant interest due to their potential as precursors to N-substituted maleimides, which are highly reactive compounds used in various chemical and biological applications. The conversion of the amic acid to the imide is typically achieved through a dehydration reaction. Furthermore, the presence of both a carboxylic acid and an amide functional group within the same molecule allows for a variety of chemical transformations and interactions.
Significance of the Dichlorophenyl Moiety in Chemical Research
In the context of N-(2,5-Dichlorophenyl)maleamic acid, the dichlorophenyl moiety has been a subject of crystallographic studies. Research has revealed that the asymmetric unit of the crystal structure contains two independent molecules. nih.gov The conformations of the N—H and C=O bonds in the amide segment are anti to each other, and the amide-O atom and the carbonyl-O atom of the acid segment are also in an anti conformation. nih.gov This specific spatial arrangement is noteworthy and has been observed in other related N-substituted maleamic acids. nih.govnih.gov
Overview of Current Research Trajectories for this compound
Current research on this compound is primarily focused on its synthesis, characterization, and solid-state structure. The synthesis of this compound has been reported through the reaction of 2,5-dichloroaniline (B50420) with maleic anhydride.
Detailed structural analysis using single-crystal X-ray diffraction has provided valuable insights into its molecular geometry and intermolecular interactions. These studies have shown that the molecular conformation is stabilized by an intramolecular O—H⋯O hydrogen bond within the maleamic acid unit. nih.gov In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming distinct chains. nih.gov
Structure
3D Structure
Properties
CAS No. |
31460-32-9 |
|---|---|
Molecular Formula |
C10H7Cl2NO3 |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
(E)-4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+ |
InChI Key |
WSKTYRGKGHEEDM-ONEGZZNKSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)NC(=O)/C=C/C(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis
Single-Crystal X-ray Diffraction Studies
Crystallographic analysis of N-(2,5-Dichlorophenyl)maleamic acid shows that it crystallizes in the orthorhombic space group Pbca. The asymmetric unit contains two independent molecules, which, while chemically identical, exhibit subtle differences in their geometric parameters. researchgate.net
Molecular Conformation Analysis
The conformation of this compound is characterized by several key features. Within the amide segment, the N-H and C=O bonds adopt an anti conformation relative to each other. researchgate.net Similarly, the amide-oxygen atom and the carbonyl-oxygen atom of the carboxylic acid segment are also in an anti disposition. researchgate.net
Table 1: Selected Dihedral Angles for this compound
| Parameter | Molecule 1 | Molecule 2 |
|---|---|---|
| Dihedral Angle Phenyl Ring / Amido Group | 45.7(1)° | 40.8(1)° |
Intramolecular Hydrogen Bonding Networks
The molecular conformation is significantly stabilized by a short, strong intramolecular O-H···O hydrogen bond. researchgate.netnih.gov This bond forms between the carboxylic acid's hydroxyl group (donor) and the adjacent amide carbonyl oxygen (acceptor), creating a six-membered ring motif. This interaction is a defining characteristic of the maleamic acid unit in this compound. researchgate.netiucr.org
Table 2: Intramolecular Hydrogen Bond Geometry (Å, °)
| D—H···A | D-H | H···A | D···A | D-H···A |
|---|---|---|---|---|
| O—H···O | 0.82 | n/a | n/a | n/a |
Detailed bond length and angle data for H···A and D···A were not available in the provided search results.
Intermolecular Interactions and Supramolecular Assembly
The solid-state structure of this compound is not defined by isolated molecules but by an extended supramolecular architecture built through a hierarchy of specific intermolecular interactions.
The most prominent intermolecular interaction is the classical N-H···O hydrogen bond. In the crystal, the two independent molecules self-associate through these bonds, linking them into two distinct one-dimensional, zig-zag ribbons that propagate along the crystal direction. researchgate.netiucr.org This interaction involves the amide N-H group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.
Table 3: Intermolecular N-H···O Hydrogen Bond Geometry (Å, °)
| D—H···A | D-H | H···A | D···A | D-H···A |
|---|---|---|---|---|
| N—H···O | 0.86 | n/a | n/a | n/a |
Detailed bond length and angle data for H···A and D···A were not available in the provided search results.
Table 4: C-H···π Interaction Geometry (Å, °)
| D—H···A (Acceptor Centroid) | D-H | H···A | D···A | D-H···A |
|---|---|---|---|---|
| C7—H···Cg2 | 0.93 | n/a | n/a | n/a |
Detailed bond length and angle data for H···A and D···A were not available in the provided search results. Cg2 denotes the centroid of the C15-C20 aryl ring.
While the presence of chlorine atoms suggests the possibility of halogen bonding, crystallographic studies on this compound itself have not reported Cl···O contacts. researchgate.netiucr.org However, analysis of its isomers provides strong evidence for such interactions in similar chemical environments. For instance, the crystal structure of N-(3,5-Dichlorophenyl)maleamic acid features short intermolecular C-Cl···O=C contacts, with Cl···O distances measured at 3.0897(12) Å and 3.0797(13) Å. nih.gov Similarly, N-(2,4,5-Trichlorophenyl)maleamic acid also exhibits short Cl···O contacts of 3.0523(12) Å and 3.1267(15) Å, which help interconnect hydrogen-bonded chains into a three-dimensional network. nih.gov These findings suggest that halogen bonding is a likely, though not yet documented, contributor to the crystal packing of this compound.
Analysis of Crystal Packing and Three-Dimensional Networks
The solid-state architecture of this compound reveals a complex and well-organized three-dimensional network governed by a series of specific intermolecular and intramolecular interactions. A detailed crystallographic study has provided significant insights into its crystal packing. The asymmetric unit of the compound is notable as it contains two independent molecules.
The conformation of these molecules is characterized by an anti relationship between the N-H and C=O bonds within the amide segment. Similarly, the amide-oxygen atom and the carbonyl-oxygen atom of the acid moiety also adopt an anti conformation. This specific arrangement is stabilized by a short intramolecular O-H···O hydrogen bond within each maleamic acid unit.
Spectroscopic Investigations
Spectroscopic techniques are crucial for the elucidation of the molecular structure and purity assessment of this compound. Vibrational and nuclear magnetic resonance spectroscopy, in particular, offer detailed information about the functional groups and the chemical environment of the atoms within the molecule.
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The FT-IR spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its bonds. For this compound, key vibrational bands would be expected to correspond to the N-H, C=O (amide and carboxylic acid), C-N, C-Cl, and O-H functional groups. The monitoring of these bands can also be instrumental in tracking the progress of the synthesis reaction, for instance, the reaction between maleic anhydride (B1165640) and 2,5-dichloroaniline (B50420). While detailed experimental FT-IR data with specific peak assignments for this compound is not widely available in public literature, the expected characteristic absorption regions are presented in the table below based on established group frequencies.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Amide) | Stretching | 3350-3250 |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 |
| C=O (Amide I) | Stretching | 1680-1630 |
| N-H (Amide II) | Bending | 1550-1510 |
| C=C (Alkene) | Stretching | 1640-1600 |
| C-Cl (Aryl) | Stretching | 1100-1000 |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in the molecule.
In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the dichlorophenyl ring, the vinyl protons of the maleamic acid backbone, the amide proton (N-H), and the carboxylic acid proton (O-H). The chemical shifts (δ) and coupling constants (J) of these signals would confirm the substitution pattern on the aromatic ring and the cis-configuration of the double bond.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbons of the amide and carboxylic acid, the vinyl carbons, and the carbons of the dichlorophenyl ring. The chemical shifts of these carbons are indicative of their electronic environment.
Assessing the purity of the compound is also a key application of NMR. The presence of any impurities would be detectable as additional signals in the spectra, and their integration relative to the signals of the main compound can be used for quantification. Although specific, publicly available, high-resolution NMR data with complete assignments for this compound is scarce, a representative table of expected chemical shift ranges is provided below.
¹H NMR - Expected Chemical Shift Ranges
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (O-H) | 10.0 - 13.0 | Singlet (broad) |
| Amide (N-H) | 9.0 - 10.0 | Singlet |
| Aromatic (C-H) | 7.0 - 8.0 | Multiplet |
| Vinyl (C=C-H) | 6.0 - 7.0 | Doublet |
¹³C NMR - Expected Chemical Shift Ranges
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (Amide & Carboxylic Acid) | 165 - 175 |
| Aromatic (C-Cl & C-N) | 130 - 140 |
| Aromatic (C-H) | 120 - 130 |
| Vinyl (C=C) | 125 - 135 |
Theoretical and Computational Chemistry of N 2,5 Dichlorophenyl Maleamic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of many-body systems, making it highly suitable for the analysis of organic molecules like N-(2,5-Dichlorophenyl)maleamic acid. These calculations allow for the prediction of various molecular properties and reaction dynamics.
The molecular geometry of this compound has been determined experimentally through X-ray crystallography. researchgate.net The asymmetric unit of the crystal structure contains two independent molecules. researchgate.net In both molecules, the conformation of the N—H and C=O bonds within the amide segment is anti to each other. researchgate.net Similarly, the amide-O atom and the carbonyl-O atom of the acid segment also adopt an anti conformation. researchgate.net A notable feature is the relatively rare anti conformation of the C=O and O—H bonds of the carboxylic acid group. researchgate.net
The electronic structure analysis involves the examination of the distribution of electron density and the molecular orbitals. The presence of the electron-withdrawing chlorine atoms on the phenyl ring and the carboxylic acid and amide functional groups significantly influences the electronic landscape of the molecule.
Table 1: Selected Experimental Geometric Parameters for this compound
| Parameter | Molecule 1 | Molecule 2 |
|---|---|---|
| Dihedral Angle (Phenyl Ring - Amido Group) | 45.7(1)° | 40.8(1)° |
| C=C Bond Length (maleamic moiety) | ~1.33 Å | ~1.33 Å |
Source: Based on data from Shakuntala et al., 2009. researchgate.net
The cyclodehydration of N-substituted maleamic acids is a crucial reaction that leads to the formation of N-substituted maleimides. mdpi.com Theoretical studies on analogous systems suggest that this reaction can proceed through different pathways.
DFT calculations on the cyclodehydration of N-arylmaleamic acids indicate a two-stage mechanism. The initial step involves the reaction with a dehydrating agent, such as acetic anhydride (B1165640), to form a mixed anhydride intermediate. This intermediate then undergoes intramolecular cyclization to yield the corresponding maleimide (B117702). The characterization of the transition states for both the formation of the mixed anhydride and the subsequent cyclization is critical for understanding the reaction kinetics. These transition states are high-energy structures along the reaction coordinate that connect the reactants, intermediates, and products.
The energetic landscape of the cyclodehydration reaction can be mapped out by calculating the relative energies of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition states represents the activation energy barrier for each step. For related N-arylmaleamic acids, it has been shown that the formation of isomaleimide can be kinetically favored under certain conditions. The activation barriers are influenced by the nature of the substituent on the phenyl ring. While specific energy values for this compound are not available, the presence of two chlorine atoms is expected to influence the electron density on the amide nitrogen, thereby affecting the nucleophilicity and the energy barrier for the cyclization step.
Solvent effects play a significant role in the dynamics of the cyclodehydration reaction. nih.gov DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM). For the uncatalyzed reaction, electrostatic effects of the solvent can alter the solvation energy of the transition state. nih.gov In acid-catalyzed reactions, which can proceed via concerted or stepwise mechanisms, the solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction pathway and activation energies. nih.gov For instance, polar solvents might stabilize polar transition states, thus accelerating the reaction rate.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the π-system of the maleamic acid moiety and the phenyl ring, while the LUMO is likely distributed over the carbonyl groups and the aromatic ring. The electron-withdrawing nature of the dichlorophenyl group would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted N-phenylmaleamic acid. A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com DFT calculations on similar aromatic compounds have shown HOMO-LUMO gaps in the range of 3-5 eV. mdpi.comirjweb.com
Table 2: Representative Frontier Molecular Orbital Energies
| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Aromatic Amides/Acids | -6.0 to -7.0 | -1.5 to -2.5 | 3.5 to 5.0 |
Note: These are representative values based on DFT calculations of similar compounds and are not specific to this compound.
Elucidation of Cyclodehydration Reaction Mechanisms
Quantum Chemical Studies on Structural and Electronic Properties of Related Maleamic Acid Derivatives
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate structural and electronic characteristics of maleamic acid derivatives. These computational methods provide deep insights into molecular geometries, conformational preferences, and electronic distributions, which collectively govern the chemical behavior and potential applications of these compounds. Studies on N-substituted maleamic acids, including those with halogenated phenyl rings, offer a valuable framework for understanding the properties of this compound.
Research has shown that the structural conformation of N-aryl maleamic acids is heavily influenced by a combination of steric and electronic effects, along with the formation of strong intramolecular hydrogen bonds. nih.gov Crystallographic and computational studies on N-phenylmaleamic acid, this compound, and N-(2,4,5-trichlorophenyl)maleamic acid reveal a consistent and significant feature: a short and strong intramolecular O-H···O hydrogen bond between the carboxylic acid proton and the amide oxygen atom. nih.gov This interaction plays a crucial role in stabilizing a planar conformation of the maleamic acid moiety.
The electronic properties of these molecules, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are critical for understanding their reactivity. DFT calculations are frequently used to determine these properties. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. researchgate.net For instance, studies on related heterocyclic compounds show that the HOMO-LUMO gap can be tailored by substituent effects. nih.gov Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations. They visualize the charge distribution on the molecular surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting intermolecular interactions. nih.govrsc.org
Computational studies on the cyclodehydration of N-phenylmaleamic acid using DFT at the B3LYP/6-31G(d,p) level have shown that the reaction proceeds through a mixed anhydride intermediate. researchgate.net Such studies highlight how theoretical calculations can elucidate reaction mechanisms and predict the kinetic versus thermodynamic favorability of product formation based on the electronic nature of the substituents. researchgate.net Although specific HOMO-LUMO values for this compound are not detailed in the available literature, the principles from related systems suggest that the electron-withdrawing chlorine atoms would significantly modulate the electronic structure compared to unsubstituted N-phenylmaleamic acid.
The following tables summarize key structural and computational data for a series of related N-aryl maleamic acids, providing a comparative basis for understanding the properties of this compound.
Table 1: Selected Crystallographic and Geometric Parameters for N-Aryl Maleamic Acid Derivatives
| Compound | Dihedral Angle (Phenyl-Amide) | Intramolecular H-Bond (O-H···O) | Conformation (Amide N-H/C=O) | Conformation (Acid C=O/O-H) | Reference |
| N-phenylmaleamic acid | - | Yes | anti | anti | nih.gov |
| This compound | 45.7°, 40.8° | Yes | anti | anti | nih.govresearchgate.net |
| N-(3,5-Dichlorophenyl)maleamic acid | - | Yes | anti | anti | nih.gov |
| N-(2,4,5-Trichlorophenyl)maleamic acid | 6.1° | Yes | anti | anti | nih.gov |
| N-(Carboxymethyl) maleamic acid | N/A | Yes (two) | - | - | nih.gov |
Table 2: Illustrative Computational Parameters for Related Chemical Systems from DFT Studies
| System/Molecule | Computational Method | Calculated Property | Value | Significance | Reference |
| N-phenylmaleamic acid | B3LYP/6-31G(d,p) | Activation Energy (Ring Closure) | 1.26 x 10⁴ cal/g mol | Predicts kinetic barrier for maleimide formation | researchgate.net |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | HOMO-LUMO Gap (ΔE) | ~4.46 eV | Indicates high electronic stability | nih.gov |
| 2-Thiophene carboxylic acid thiourea (B124793) derivatives | B3LYP/6-311G(d,p) | Electrophilicity Index (ω) | Varies with substituent | Quantifies electron-accepting capability | mdpi.com |
| Monolayer Graphene Sheet | DFT/PBC | HOMO-LUMO Gap (ΔE) | 0.0018 eV | Indicates high electronic conductivity | semanticscholar.org |
Chemical Reactivity and Mechanistic Investigations
Cyclodehydration Reactions
The conversion of N-substituted maleamic acids, such as N-(2,5-Dichlorophenyl)maleamic acid, into their corresponding cyclic imides is a critical transformation. This process, known as cyclodehydration, can lead to the formation of two distinct products: the thermodynamically stable maleimide (B117702) and the kinetically favored isomaleimide. The selectivity between these two products is governed by a variety of factors.
The cyclodehydration of maleamic acids is a nuanced process where the choice of dehydrating agent and reaction conditions plays a pivotal role in directing the outcome. Generally, the formation of isomaleimides is under kinetic control, while the formation of maleimides is thermodynamically controlled. researchgate.net
Several dehydrating systems have been investigated to understand and control this selectivity:
Acetic Anhydride (B1165640): When used alone, acetic anhydride often results in a mixture of both maleimide and isomaleimide. lew.ro However, in the presence of a tertiary base like triethylamine, the reaction mixture tends to darken, suggesting the occurrence of undesired side reactions. lew.ro
Acetic Anhydride with Sodium Acetate (B1210297): Heating a maleamic acid derivative in the presence of acetic anhydride and catalytic amounts of sodium acetate typically favors the formation of the N-substituted maleimide. tandfonline.com
Trifluoroacetic Anhydride: This powerful dehydrating agent has been shown to be more effective than acetic anhydride, leading to lower activation barriers for the cyclization process. lew.ro
Methanesulfonyl Chloride: This reagent has been reported to selectively and rapidly produce isomaleimides from maleamic acids in good to excellent yields. researchgate.net
DCC (N,N'-dicyclohexylcarbodiimide): DCC is another reagent employed for the cyclodehydration of maleamic acids. lew.ro
The substituent on the nitrogen atom of the maleamic acid also influences the product distribution. For instance, with a phenyl substituent, isomaleimide formation is kinetically favored when using acetic anhydride. lew.ro In contrast, for all investigated maleamic acids, regardless of substitution, heating in acetic acid under reflux leads exclusively to the maleimide. rsc.org This highlights the thermodynamic stability of the maleimide structure.
Table 1: Factors Influencing Maleimide vs. Isomaleimide Formation
| Factor | Condition | Predominant Product | Reference |
|---|---|---|---|
| Dehydrating Agent | Acetic Anhydride | Mixture of Maleimide and Isomaleimide | lew.ro |
| Acetic Anhydride with Sodium Acetate | Maleimide | tandfonline.com | |
| Trifluoroacetic Anhydride | Effective for both, lower activation barrier | lew.ro | |
| Methanesulfonyl Chloride | Isomaleimide (Kinetic Control) | researchgate.net | |
| Reaction Temperature | Higher Temperature | Favors Maleimide (Thermodynamic Control) | rsc.org |
| Lower Temperature | Favors Isomaleimide (Kinetic Control) | rsc.org | |
| Solvent/Catalyst | Acetic Acid (reflux) | Exclusively Maleimide | rsc.org |
| Acetic Anhydride in DMA | Predominantly Maleimides (unsubstituted) | rsc.org |
Theoretical studies, such as those using density functional theory (DFT), have provided significant insights into the mechanism of maleamic acid cyclodehydration. The reaction is understood to proceed in two main stages. lew.ro
The first stage involves the reaction of the maleamic acid with the dehydrating agent, typically an anhydride, to form a mixed anhydride intermediate. lew.ro This intermediate is a key species that can then undergo intramolecular cyclization.
The cyclization of the mixed anhydride can proceed via two competing pathways:
Acylation of the amide nitrogen: The nitrogen atom of the amide can attack the carbonyl carbon of the original maleamic acid moiety, leading to the formation of the five-membered maleimide ring. This pathway is generally considered to be thermodynamically favored. lew.ro
Acylation of the carboxylate oxygen: The oxygen atom of the carboxylate can attack the carbonyl carbon of the newly introduced acyl group (from the anhydride), leading to the formation of the isomaleimide ring. This pathway is often kinetically favored. lew.ro
Computational studies have revealed that the transition states for these cyclization pathways have a favorable cyclic structure. lew.ro The presence of a base, such as acetate anion or triethylamine, suggests an ionic reaction mechanism. lew.ro The choice of the N-substituent and the specific anhydride used can significantly influence the activation energies of these competing pathways, thereby determining the final product ratio. For example, replacing the hydrogen atoms of acetic anhydride with fluorine atoms in trifluoroacetic anhydride dramatically decreases the activation barriers for cyclization. lew.ro
Table 2: Mechanistic Aspects of Maleamic Acid Dehydration
| Mechanistic Feature | Description | Reference |
|---|---|---|
| Key Intermediate | Mixed Anhydride | lew.ro |
| Maleimide Formation Pathway | Intramolecular acylation of the amide nitrogen. | lew.ro |
| Generally thermodynamically controlled. | researchgate.net | |
| Isomaleimide Formation Pathway | Intramolecular acylation of the carboxylate oxygen. | lew.ro |
| Generally kinetically controlled. | researchgate.net | |
| Influence of Base | Suggests an ionic reaction mechanism. | lew.ro |
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in the maleimide ring, formed from the cyclodehydration of this compound, is electron-deficient due to the adjacent electron-withdrawing carbonyl groups. This makes it susceptible to various addition reactions.
N-substituted maleimides are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. wikipedia.org This reaction, also known as the Michael 1,4-addition, results in the formation of a stable succinimide (B58015) derivative. researchgate.net
The reaction proceeds via the attack of a nucleophile at the β-carbon of the α,β-unsaturated carbonyl system of the maleimide. youtube.com A variety of nucleophiles can participate in this reaction, including:
Thiols: The reaction of maleimides with thiols, such as those from cysteine residues in proteins, is a widely used bioconjugation strategy. squarespace.com
Amines: Primary and secondary amines can also act as nucleophiles in Michael additions to maleimides.
Enolates: Stabilized carbanions, such as enolates derived from ketones, aldehydes, malonates, and β-ketoesters, are effective Michael donors. wikipedia.orgorganic-chemistry.org
The reactivity in Michael additions can be influenced by the nature of the N-substituent on the maleimide and the reaction conditions. Organocatalysts, such as cinchona alkaloids and pyrrolidine (B122466) derivatives, have been developed to promote enantioselective Michael additions to maleimides. researchgate.net
Table 3: Examples of Michael Addition Reactions with N-Substituted Maleimides
| Nucleophile (Michael Donor) | Product Type | Reference |
|---|---|---|
| Thiols (e.g., Cysteine) | Thioether-succinimide adduct | squarespace.com |
| Amines | Amino-succinimide adduct | researchgate.net |
| Enolizable Aldehydes | Substituted succinimide | researchgate.net |
| Malonates | Succinimide-malonate adduct | organic-chemistry.org |
| β-Ketoesters | Succinimide-ketoester adduct | wikipedia.org |
N-substituted maleimides, including N-(2,5-Dichlorophenyl)maleimide, are potent dienophiles in Diels-Alder reactions due to their electron-deficient double bond. This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the construction of complex cyclic systems. researchgate.net
The reaction involves the concerted interaction of the π-systems of the diene and the maleimide dienophile to form a six-membered ring. rsc.org A variety of dienes can be employed in this reaction, for example:
Acyclic Dienes: Buta-1,3-diene, generated in situ from 3-sulfolene, reacts with N-phenylmaleimide to form the corresponding cycloadduct. rsc.org
Cyclic Dienes: Cyclopentadiene and its derivatives are highly reactive dienes in Diels-Alder reactions with maleimides. squarespace.com
Furans: 2,5-Dimethylfuran and 3-methoxyfuran (B152165) can also serve as dienes in these cycloadditions. squarespace.comresearchgate.net
The Diels-Alder reaction of maleimides is often highly stereospecific, typically yielding the exo or endo adduct depending on the reaction conditions and the nature of the reactants. The reaction can be accelerated in aqueous media, which is advantageous for bioconjugation applications. squarespace.com Furthermore, the resulting Diels-Alder adducts can sometimes be reversed through a retro-Diels-Alder reaction, a property that has been utilized for protecting the maleimide functionality. genelink.com
Table 4: Examples of Diels-Alder Reactions with N-Substituted Maleimides
| Diene | Dienophile | Product | Reference |
|---|---|---|---|
| Buta-1,3-diene | N-Phenylmaleimide | N-Phenyl-3,6-dihydrophthalimide | rsc.org |
| 2,5-Dimethylfuran | N-Phenylmaleimide | exo-2-(Phenyl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione | researchgate.net |
| Cyclopentadiene | Maleimide Drug-Linker | Diels-Alder Adduct for Bioconjugation | squarespace.comnih.gov |
| 3-Methoxyfuran | Maleimide | Furan-maleimide cycloadduct | squarespace.com |
Hydrolytic Stability and Pathways to Maleamic Acid from Maleimides
The stability of the maleimide ring is a critical consideration, particularly in aqueous environments. N-substituted maleimides can undergo hydrolysis, which involves the opening of the imide ring to regenerate the corresponding maleamic acid. tandfonline.com This reaction is essentially the reverse of the cyclodehydration process.
The rate of hydrolysis is highly dependent on the pH of the solution. tandfonline.com
Alkaline Conditions: Hydrolysis is significantly faster in alkaline media. researchgate.net The mechanism in alkaline solution can be complex, involving the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon of both the ionized and un-ionized forms of the maleimide. nih.gov
Neutral and Acidic Conditions: N-substituted maleimides are generally more stable at neutral to acidic pH. For many maleimides, complete stability is observed at pH 4-6.5 for at least 24 hours. tandfonline.com At pH 7.0, slow decomposition to the maleamic acid derivative may be observed. tandfonline.com At a pH of 5.5, the ring-opening hydrolysis is extremely slow. researchgate.net
The substituents on the maleimide can also influence its hydrolytic stability. For instance, N-aryl maleimides have been shown to have different hydrolysis rates compared to N-alkyl maleimides. ucl.ac.uk The generation of the unreactive maleamic acid through hydrolysis is a key factor in the stability and degradation pathways of maleimide-containing compounds, especially in the context of bioconjugates where it can affect the stability of the linkage. researchgate.netnih.gov
Table 5: Hydrolytic Stability of N-Substituted Maleimides
| Condition | Observation | Reference |
|---|---|---|
| pH | ||
| Alkaline (pH > 7.4) | Rapid hydrolysis to maleamic acid. | researchgate.netresearchgate.net |
| Neutral (pH ≈ 7.0) | Slow decomposition to maleamic acid. | tandfonline.com |
| Acidic (pH < 6.5) | Generally stable. | tandfonline.comresearchgate.net |
| Temperature | ||
| Increased Temperature (e.g., 37°C vs 20°C) | Increased rate of hydrolysis at pH 7.4. | researchgate.net |
| N-Substituent | ||
| Aryl vs. Alkyl | Different hydrolysis rates and conjugate stability. | ucl.ac.uk |
Advanced Applications and Research Directions
Coordination Chemistry and Ligand Design
N-(2,5-Dichlorophenyl)maleamic acid and its derivatives represent a class of compounds with significant potential in coordination chemistry. The inherent structural features of these molecules, specifically the presence of multiple donor atoms, make them attractive candidates for the design of specialized ligands for metal ion complexation.
N-substituted maleamic acids are organic molecules that can act as polydentate ligands, meaning they can bind to a central metal atom through multiple donor sites. The structure of this compound contains carboxyl and amide groups, which house potential donor atoms (oxygen and nitrogen). These functional groups can chelate metal ions, forming stable ring structures. The specific geometry and electronic properties of the ligand, influenced by the dichlorophenyl ring, can be tuned to achieve selectivity for different metal ions. unito.itnih.gov The crystal structure of this compound reveals that the molecule contains both intramolecular and intermolecular hydrogen bonds, which indicates its capacity for coordination. researchgate.net Polydentate ligands are widely studied because they combine structural tunability and high selectivity with favorable pharmacokinetic properties and moderate manufacturing costs. unito.it
While specific complexation studies involving this compound are not extensively documented in the reviewed literature, the broader class of N-substituted ligands has been investigated for their coordination abilities with various metal ions. For instance, complexes of transition metals like manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) have been synthesized with related N-substituted organic acids, such as flufenamic acid. nih.gov These studies demonstrate the capacity of the carboxylate and amino groups to coordinate with transition metals, forming both mononuclear and polymeric structures. nih.gov The carboxyl group typically binds in a monodentate or bidentate fashion, while the amide group can also participate in coordination, leading to stable chelate complexes. The dichlorophenyl substituent in this compound would influence the electronic density on the donor atoms and the steric environment around the metal center, thereby affecting the stability and structure of the resulting metal complexes. The study of such complexes is crucial for applications in catalysis, materials science, and as potential therapeutic agents. unito.itnih.gov
Polymer Science and Engineering Applications
In the field of polymer science, this compound serves as a key intermediate in the synthesis of high-performance polymers. Its primary role is that of a precursor to the corresponding maleimide (B117702) monomer, which can then be polymerized to create materials with enhanced thermal and mechanical properties.
N-substituted maleimides are valuable monomers used to improve the heat resistance of common polymers like polystyrene and poly(methyl methacrylate). jocpr.com The synthesis of N-substituted maleimides, including N-(2,5-Dichlorophenyl)maleimide, is typically a two-step process that begins with the corresponding maleamic acid. researchgate.netmdpi.com
First, an amine (in this case, 2,5-dichloroaniline) is reacted with maleic anhydride (B1165640). This acylation reaction opens the anhydride ring to form the this compound intermediate. mdpi.com In the second step, this maleamic acid undergoes cyclodehydration, a process that removes a molecule of water to close the five-membered imide ring. jocpr.commdpi.com This is often achieved by heating the maleamic acid in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate (B1210297). mdpi.com The resulting N-(2,5-Dichlorophenyl)maleimide is the monomer used in subsequent polymerization reactions.
The incorporation of N-substituted maleimides into polymer chains through copolymerization is a well-established method for creating new materials with tailored properties. jocpr.com Copolymers of N-(chlorophenyl)maleimides and methyl methacrylate (B99206) (MMA) have been shown to exhibit increased glass transition temperatures (Tg) and enhanced thermal stability compared to pure poly(methyl methacrylate) (PMMA). uctm.eduepa.gov The properties of the resulting copolymer, such as thermal stability and monomer distribution, are heavily influenced by the reactivity of the comonomers. uctm.edu
The relative reactivity of monomers in a copolymerization reaction is described by monomer reactivity ratios (r1 and r2). These ratios are crucial for predicting the composition and microstructure of the final copolymer. tsijournals.com While specific reactivity ratios for N-(2,5-Dichlorophenyl)maleimide (M1) with methyl methacrylate (M2) were not found in the searched literature, studies on other dichlorophenyl isomers provide valuable insight. The copolymerization of N-(2,3-dichlorophenyl)maleimide (2,3DCMI), N-(2,4-dichlorophenyl)maleimide (2,4DCMI), and N-(2,6-dichlorophenyl)maleimide (2,6DCMI) with MMA has been investigated. uctm.edu
In these studies, the reactivity ratios (r1) for the maleimide monomers were consistently found to be less than 1, while the reactivity ratios (r2) for MMA were greater than 1. This indicates that the MMA radical prefers to add another MMA monomer rather than the maleimide monomer, and the maleimide radical also prefers to add an MMA monomer. uctm.edubas.bg This leads to a random incorporation of the maleimide units into the polymer chain, with MMA being the more reactive comonomer. uctm.edubas.bg The Alfrey-Price Q-e values, which describe the general reactivity and polarity of the monomers, were also determined. uctm.edu
Table 1: Reactivity Ratios for the Copolymerization of N-(Dichlorophenyl)maleimides (M1) with Methyl Methacrylate (M2)
| Maleimide Monomer (M1) | r1 | r2 | Q1 | e1 | Reference |
|---|---|---|---|---|---|
| N-(2,3-dichlorophenyl)maleimide | 0.16 | 1.97 | 0.58 | 1.47 | uctm.edu |
| N-(2,4-dichlorophenyl)maleimide | 0.09 | 2.23 | 0.55 | 1.65 | uctm.edu |
| N-(2,6-dichlorophenyl)maleimide | 0.04 | 4.19 | 0.30 | 1.75 | uctm.edu |
The data show that the position of the chlorine atoms on the phenyl ring affects the reactivity of the maleimide monomer. uctm.edu The increasing steric hindrance from the 2,3- to the 2,6-dichloro substitution leads to a decrease in the r1 and Q values. uctm.edu Despite the low reactivity ratio of the maleimide, its incorporation significantly enhances the thermal stability of the resulting copolymers by about 80-90°C compared to PMMA. uctm.edu
Copolymerization Studies (e.g., with methyl methacrylate)
Impact on Polymer Architecture and Thermostability of Copolymers
The incorporation of N-substituted maleimide monomers, derived from their corresponding maleamic acids, into polymer chains has a profound impact on the architecture and thermal properties of the resulting copolymers. While research specifically detailing copolymers of this compound is limited, extensive studies on analogous N-aryl maleimides provide a strong basis for predicting its effects.
The primary influence of incorporating a maleimide unit is a significant increase in the thermal stability of the polymer. ijert.orgyangchentech.com This enhancement is attributed to the rigid, five-membered imide ring in the polymer backbone, which restricts the segmental motion of the polymer chains. This increased rigidity leads to a higher glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com
For copolymers containing N-(2,5-Dichlorophenyl)maleimide, the effect on thermostability is expected to be particularly pronounced. The presence of the bulky dichlorophenyl group attached to the nitrogen atom would introduce significant steric hindrance, further impeding chain rotation and mobility. This would result in a substantial elevation of the Tg compared to copolymers with less bulky substituents like N-phenylmaleimide. mdpi.com Studies on various N-substituted maleimides have consistently shown that increasing the bulkiness and rigidity of the N-substituent enhances the thermal stability of the resulting copolymers. researchgate.net For example, copolymers of N-phenylmaleimide (NPMI) with styrene (B11656) have a glass transition temperature of 195.7 °C, demonstrating the heat-resistant nature of these materials. mdpi.com Copolymers containing nitro-substituted phenyl maleimides also exhibit high thermal decomposition temperatures, underscoring the stability imparted by N-aryl groups. researchgate.netsciensage.infosciensage.info
The table below summarizes findings on the thermal stability of copolymers derived from various N-substituted maleimides, providing a comparative context for the expected properties of N-(2,5-Dichlorophenyl)maleimide copolymers.
| N-Substituted Maleimide Monomer | Comonomer | Key Thermal Property Finding |
| N-Phenylmaleimide (NPMI) | Styrene (St) | The Tg of the P(NPMI-alt-St) copolymer was 195.7 °C. mdpi.com |
| N-(4-carboxyphenyl)maleimide (CPMI) | Methyl Methacrylate (MMA) | Incorporation of CPMI enhanced the initial decomposition temperature of the copolymer. mdpi.com |
| N-Cyclohexylmaleimide | Various | The Tg and thermal stabilities of copolymers increased with higher N-cyclohexylmaleimide content. mdpi.com |
| N-(Nitrophenyl) maleimides | Methyl Methacrylate (MMA) | Copolymers exhibit high thermal stability, with degradation temperatures being recorded by TGA. researchgate.netsciensage.infosciensage.info |
Functionality as Cross-linking Agents in Polymeric Systems
Maleamic acid and its derivatives can be engineered to function as effective cross-linking agents, creating networked polymeric systems with enhanced mechanical and thermal properties. Cross-linking introduces covalent bonds between polymer chains, transforming them from soluble, linear chains into an insoluble, three-dimensional network, or hydrogel.
A clear example of this functionality is demonstrated by N-allyl maleamic acid (AMA). researchgate.net This molecule possesses two distinct polymerizable sites: the maleate (B1232345) double bond and the allylic double bond. During copolymerization with monomers like acrylamide (B121943) or acrylic acid, AMA can act as a bifunctional monomer, leading to the formation of a cross-linked hydrogel without the need for an additional cross-linking agent. researchgate.net
While this compound does not inherently contain a second polymerizable group, it serves as a versatile precursor that could be chemically modified to function as a cross-linker. For instance, a reactive group could be introduced onto the dichlorophenyl ring, which could then participate in a secondary polymerization or coupling reaction.
Furthermore, polymers of maleic acid (PMA), the parent dicarboxylic acid, have been shown to be effective cross-linking agents for polymers containing hydroxyl groups, such as cotton cellulose (B213188). researchgate.net The carboxylic acid groups on the PMA can form ester bonds with the hydroxyl groups of cellulose upon heating, creating a durable, wrinkle-resistant finish. researchgate.net This indicates that polymers derived from maleamic acids, which also possess carboxylic acid functionality, could exhibit similar cross-linking capabilities in appropriate polymer systems. The polymerization of maleic anhydride with a bifunctional cross-linking agent followed by hydrolysis also yields slightly cross-linked, water-soluble polymaleic acid. google.com
Development of Functional Polymeric Materials for Specific Applications
The unique chemical structure of this compound and its corresponding maleimide makes it a valuable building block for the development of advanced functional polymeric materials. Copolymerization of N-(2,5-Dichlorophenyl)maleimide with various vinyl monomers can produce a range of high-performance polymers with tailored properties. jst.go.jp
The key advantages conferred by this monomer include:
High Thermal Resistance: As discussed previously, the rigid imide ring and the bulky dichlorophenyl group lead to polymers with high glass transition temperatures and excellent thermal stability, making them suitable for applications in high-temperature environments such as in the automotive and electronics industries. ijert.orgyangchentech.commdpi.com
Chemical Resistance: The stable aromatic and imide structures generally provide good resistance to solvents and chemical attack.
Tailorable Properties: The maleimide ring itself is a "clickable" handle. nih.gov It can undergo facile post-polymerization modification reactions, most notably with thiol-containing molecules. This allows for the covalent attachment of a wide variety of functional moieties, including bioactive molecules, fluorophores, or other polymers, to create materials for specific, advanced applications. nih.govnih.gov
Specific Optical and Dielectric Properties: The presence of the dichlorophenyl group can modify the refractive index and dielectric constant of the polymer, which is advantageous for creating specialized optical films or low-dielectric materials for microelectronics.
Research into N-substituted maleimides has led to the creation of materials for diverse applications, including transparent, heat-resistant resins, photoimaging materials, and functional biopolymers. jst.go.jpacs.orgekb.egajchem-a.com The incorporation of N-(2,5-Dichlorophenyl)maleimide would be a strategy to further enhance these properties, pushing the performance limits of polymeric materials.
Biochemical and Bioconjugation Research Methodologies
In the realm of biochemical and biomedical research, the utility of this compound lies in its role as a stable precursor to its corresponding maleimide, N-(2,5-Dichlorophenyl)maleimide. The maleamic acid is readily converted into the maleimide through a dehydration reaction, which forms the reactive five-membered ring. mdpi.com This maleimide derivative is a powerful tool for bioconjugation, the process of covalently linking molecules to proteins, peptides, and other biomolecules.
Maleimide-Based Bioconjugation Chemistry in Protein Modification
Maleimide derivatives are among the most widely used reagents for the site-selective chemical modification of proteins. nih.govnanosoftpolymers.com Their popularity stems from their exceptional reactivity and high selectivity for the thiol (sulfhydryl) groups of cysteine residues under mild, biocompatible conditions. nanosoftpolymers.com
Thiol-Selective Reactions and Thioether Linkage Formation
The cornerstone of maleimide chemistry in bioconjugation is its highly efficient and selective reaction with thiols. This reaction, a Michael addition, proceeds readily at neutral to slightly acidic pH (typically 6.5-7.5). At this pH, the thiol group (-SH) of a cysteine residue is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which then attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This forms a stable, covalent thioether linkage.
The key features of this reaction are:
High Selectivity: At pH 6.5-7.5, the reaction is highly specific for thiols. Other nucleophilic groups on proteins, such as the ε-amino group of lysine, are protonated and thus significantly less reactive, preventing non-specific side reactions. sysrevpharm.org
Stable Linkage: The resulting thioether bond is chemically stable, ensuring that the conjugated molecule remains permanently attached to the protein under most physiological conditions.
Mild Conditions: The reaction proceeds efficiently in aqueous buffers at room temperature, which is crucial for maintaining the native structure and function of the protein being modified.
Interestingly, the succinimide (B58015) ring formed after the initial conjugation can undergo hydrolysis. This ring-opening can be advantageous as it forms a more stable structure that is resistant to retro-Michael reactions, which could otherwise lead to the deconjugation of the payload. mdpi.com N-aryl maleimides, in particular, have been shown to promote this stabilizing hydrolysis. mdpi.com
The table below outlines the typical conditions for maleimide-thiol conjugation reactions.
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Optimizes thiol reactivity while minimizing reaction with amines. sysrevpharm.org |
| Temperature | 4°C to Room Temperature | Mild temperatures preserve protein integrity. |
| Buffer | Phosphate, HEPES, Tris | Use of non-thiol containing buffers is essential. |
| Reducing Agent | TCEP (optional) | Can be used to reduce disulfide bonds to free up thiols for reaction; TCEP is thiol-free and does not need to be removed prior to conjugation. sysrevpharm.org |
Applications in Protein Labeling, Biomolecule Immobilization, and Protein Interaction Studies
The reliability and specificity of the maleimide-thiol reaction have made it an indispensable tool for a vast array of biochemical applications.
Protein Labeling: Maleimides are frequently used to attach probes, such as fluorescent dyes, biotin (B1667282) tags, or spin labels, to specific cysteine residues on a protein. yangchentech.com This allows researchers to track proteins within cells, study their conformational changes, and quantify their presence using techniques like fluorescence microscopy, flow cytometry, and western blotting.
Biomolecule Immobilization: Proteins, peptides, and thiol-modified oligonucleotides can be covalently attached to solid supports, such as agarose (B213101) beads, nanoparticles, or hydrogel surfaces, that have been functionalized with maleimide groups. researchgate.netgoogle.com This is a fundamental technique for creating affinity chromatography columns for protein purification, developing biosensors, and fabricating functional biomaterials for tissue engineering. mdpi.com
Protein Interaction Studies: By using bifunctional cross-linkers containing two maleimide groups (homobifunctional) or a maleimide and another reactive group (heterobifunctional), researchers can covalently link interacting proteins. This helps to identify protein-protein interaction partners and map the architecture of protein complexes. A major application is in the construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug functionalized with a maleimide is attached to a cysteine residue on a monoclonal antibody, enabling targeted delivery of the drug to cancer cells. nih.govnanosoftpolymers.com
Hydrolysis of Maleimides to Maleamic Acids in Aqueous and Biological Environments
The stability of the maleimide ring is a critical factor in its various applications, and its susceptibility to hydrolysis to form the corresponding maleamic acid is a key consideration in aqueous and biological settings. The hydrolysis of N-substituted maleimides, which results in the opening of the cyclic imide ring to form a dicarboxylic acid monoamide, is a well-documented phenomenon. nih.govproteomics.com.auresearchgate.net This reaction is influenced by several factors, including pH, temperature, and the nature of the substituent on the nitrogen atom. rsc.org
In general, maleimides exhibit greater stability in acidic solutions, while hydrolysis is more readily observed in alkaline conditions (pH > 7). researchgate.net The rate of hydrolysis is directly proportional to the concentration of hydroxide (B78521) ions in the pH range of 7 to 9. rsc.org Kinetic studies on various N-alkylmaleimides have shown that the reaction follows a bimolecular mechanism, where the rate-determining step is the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the imide ring. rsc.org The resulting products of this hydrolysis are N-alkyl-maleamic acids. rsc.org
The microenvironment surrounding the maleimide can also have a significant impact on its hydrolysis rate. For instance, in the context of bioconjugation, where maleimides are used to link molecules to proteins, the local protein environment can affect the stability of the resulting thio-succinimide adduct. ucl.ac.uk Hydrolysis of this adduct can lead to increased stability of the conjugate. ucl.ac.uk
The tendency for hydrolysis is an important characteristic, as it can alter the chemical properties and biological activity of the parent maleimide. The formation of the maleamic acid introduces a carboxylic acid group, which can ionize near neutral pH, potentially affecting the molecule's charge and interactions with biological targets. nih.gov While often viewed as a degradation pathway, this hydrolysis can also be strategically utilized. For example, the conversion to the more stable maleamic acid can be desirable in applications requiring long-term stability of a conjugate. ucl.ac.uk
Agrochemical Science Research
Investigation of Mode of Action in Plant Growth Regulation (referencing N-3,5-dichlorophenyl-maleamic acid)
Research into the agrochemical potential of maleamic acid derivatives has included investigations into their role as plant growth regulators. While direct studies on the mode of action of this compound are not extensively detailed, related compounds offer significant insights. For instance, N-aryl phthalamic acids, which share a similar structural motif, have been identified as effective plant growth regulants. google.com
Compounds with a dichlorophenyl group have shown auxin-like activity. A study on 3,4-dichlorophenylacetic acid (Dcaa) demonstrated that it acts as an auxin analog, promoting root growth, adventitious root formation, and the elongation of oat coleoptile segments. nih.gov At a molecular level, Dcaa was found to induce the expression of auxin-responsive genes and interact with auxin receptors, with a high binding affinity for TIR1. nih.gov This suggests that the plant growth regulatory effects of dichlorophenyl-containing compounds may be mediated through the auxin signaling pathway. nih.gov
The structural similarity of N-(3,5-dichlorophenyl)maleamic acid to these known auxin-like compounds suggests a potential, analogous mode of action. The presence of the dichlorinated phenyl ring is a key feature that could enable interaction with plant auxin receptors, leading to a cascade of physiological responses characteristic of auxins, such as altered gene expression and cell growth. Further research is needed to specifically elucidate the precise molecular targets and signaling pathways affected by N-(3,5-dichlorophenyl)maleamic acid in plants.
Mechanistic Studies of Agrochemical Activity of Related Maleimide Derivatives (e.g., fungicidal properties)
A significant area of agrochemical research for maleimide derivatives lies in their potential as fungicides. Numerous studies have demonstrated the antifungal properties of various N-substituted maleimides against a range of plant pathogenic fungi. nih.govijpsdronline.comijpsdronline.com
The mechanism of action for the fungicidal activity of maleimide derivatives is multifaceted. One key mechanism involves the disruption of fungal cell membranes. A study on a potent maleimide derivative, referred to as MPD, revealed that it interferes with iron ion homeostasis within the fungal cells. nih.gov This disruption leads to a reduction in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govthe-microbiologist.com The compromised cell membrane results in increased permeability and leakage of essential intracellular components, ultimately leading to cell death. nih.govthe-microbiologist.com
Furthermore, some maleimide derivatives have been shown to inhibit chitin (B13524) synthase activity, thereby perturbing cell wall biosynthesis. nih.gov The cell wall is crucial for maintaining the structural integrity of the fungus, and its disruption contributes significantly to the fungicidal effect.
The following table summarizes the fungicidal activity of selected N-substituted maleimide derivatives against various fungal species, highlighting the minimum inhibitory concentration (MIC) required to inhibit fungal growth.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Compound 5f | Candida albicans | 12.9 | ijpsdronline.com |
| Aspergillus fumigatus | 10 | ijpsdronline.com | |
| Aspergillus niger | 10 | ijpsdronline.com | |
| Aspergillus oryzae | 25 | ijpsdronline.com | |
| Himanimide C | Alternaria porri | 25 | researchgate.net |
| Aspergillus ochraceus | 25 | researchgate.net | |
| Pythium irregulare | 25 | researchgate.net |
These findings underscore the potential of maleimide derivatives as a source of novel antifungal agents for agricultural applications, with mechanisms of action that can include disruption of cell membrane integrity and cell wall synthesis.
Electrochemical Materials Research
Exploration of Maleamic Acid Derivatives as Organic Electrode Materials
In the quest for more sustainable and efficient energy storage systems, organic electrode materials have emerged as a promising alternative to traditional inorganic materials. Maleamic acid and its derivatives have been investigated for their potential as organic electrode materials, particularly as anodes in lithium-ion batteries. mdpi.comresearchgate.net
The use of low-molecular-weight carbonyl-containing compounds like maleamic acid is advantageous due to their ease of synthesis, low cost, and high theoretical energy density. mdpi.comnih.gov Research has demonstrated that a novel anode electrode incorporating a maleamic acid (MA) backbone with carbon black can significantly enhance the performance of lithium-ion batteries. mdpi.com
The fundamental principle behind their application lies in the redox activity of the carbonyl groups within the maleamic acid structure, which can reversibly react with lithium ions. Upon electrochemical cycling, maleamic acid can undergo structural reformation into new nitrogen-based compounds with high ionic diffusion, which contributes to a reduction in cell impedance. mdpi.comresearchgate.net This transformation is a key factor in the improved electrochemical performance observed.
Analysis of Electrochemical Properties in Energy Storage Systems (e.g., lithium-ion batteries)
The electrochemical performance of maleamic acid-based electrodes in lithium-ion batteries has been quantitatively assessed, revealing promising characteristics for energy storage applications. An anode composed of maleamic acid and carbon black delivered a high initial reversible capacity of approximately 685 mAh g⁻¹. mdpi.comnih.gov This is a significant improvement over the capacity of a pristine carbon black electrode. mdpi.com
The rate capability of the maleamic acid electrode is also noteworthy. It demonstrated stable performance across various C-rates, indicating its ability to function effectively under different charging and discharging speeds. The table below details the initial discharge capacity of a maleamic acid electrode at different C-rates.
| C-rate | Initial Discharge Capacity (mAh g⁻¹) |
| 0.1 | 171.9 |
| 0.2 | 394.8 |
| 0.5 | 321.9 |
| 1.0 | 218.8 |
| 2.0 | 130.2 |
Data sourced from a study on a maleamic acid (MA) electrode. mdpi.com
After cycling through these various rates, the discharge capacity returned to 685.4 mAh g⁻¹ when the C-rate was reverted to 0.1 C, demonstrating good reversibility and stability. mdpi.com The improved performance is attributed to the redox reaction of maleamic acid and a reduction in the material's bandgap, which enhances power ability without compromising cycle performance. mdpi.com These findings highlight the potential of maleamic acid derivatives as a new class of high-performance organic anode materials for future energy storage systems.
Future Research Perspectives and Directions
Exploration of Novel and Sustainable Synthetic Routes
The conventional synthesis of N-(2,5-Dichlorophenyl)maleamic acid involves the reaction of 2,5-dichloroaniline (B50420) with maleic anhydride (B1165640) in a solvent like toluene (B28343). iucr.orgnih.gov While effective, there is a growing emphasis on developing more environmentally friendly and efficient synthetic methodologies.
Future research will likely focus on:
Green Chemistry Approaches: Exploring the use of safer, non-hazardous solvents or even solvent-free reaction conditions is a key objective. researchgate.net Microwave-assisted synthesis has shown potential for significantly reducing reaction times and improving yields for related N-aryl maleamic acids. tandfonline.com Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, present another promising green alternative for the synthesis of N-aryl amides. nih.gov
Catalytic Methods: Investigating novel catalysts to improve reaction efficiency and selectivity is a significant area of interest. This includes the development of reusable catalysts to minimize waste and reduce costs.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry, will be a priority. researchgate.net
Advanced Spectroscopic and Structural Correlations with Biological Activity
The biological activity of a compound is intrinsically linked to its three-dimensional structure and electronic properties. Detailed spectroscopic and structural analysis is crucial for understanding these relationships.
Future research in this area will likely involve:
High-Resolution Spectroscopy: Utilizing advanced spectroscopic techniques such as high-resolution nuclear magnetic resonance (NMR) and mass spectrometry to gain detailed insights into the molecular structure and conformation of this compound and its derivatives. nih.govmdpi.com
X-ray Crystallography: Determining the crystal structures of new derivatives to understand the precise spatial arrangement of atoms and the nature of intermolecular interactions. iucr.orgresearchgate.netnih.gov Studies on this compound have revealed the presence of two independent molecules in the asymmetric unit, stabilized by intramolecular hydrogen bonds. iucr.orgresearchgate.net The dihedral angles between the benzene (B151609) ring and the amido group have been determined to be 45.7° and 40.8° in the two molecules. iucr.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity. nih.gov This will help in identifying the key structural features responsible for its therapeutic or other effects.
Deepening Mechanistic Understanding via Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms and the fundamental principles governing the behavior of this compound is essential for its rational design and application.
Future research will likely integrate:
Kinetic Studies: Performing detailed kinetic studies to elucidate the reaction pathways and identify rate-determining steps in its synthesis and reactions.
Computational Modeling: Employing computational methods like Density Functional Theory (DFT) to model the molecular structure, electronic properties, and reaction mechanisms. mdpi.com DFT studies can provide valuable insights into the geometry and energy of the molecule, complementing experimental data. mdpi.com
In Silico Screening: Using computational tools to predict the biological activity and potential targets of new derivatives, thereby guiding synthetic efforts.
Development of New Derivatives with Tunable Chemical and Supramolecular Properties
The chemical and physical properties of this compound can be fine-tuned by introducing different functional groups into its structure. This opens up possibilities for creating new materials with tailored properties.
Future research will focus on:
Synthesis of Novel Derivatives: Systematically preparing a library of derivatives with varying substituents on the phenyl ring and the maleamic acid moiety.
Supramolecular Chemistry: Investigating the self-assembly of these derivatives into well-defined supramolecular architectures through non-covalent interactions like hydrogen bonding and π-π stacking. iucr.org The crystal structure of this compound shows that molecules self-associate into zigzag ribbons via N—H⋯O hydrogen bonds. iucr.org
Property Tuning: Correlating the structural modifications with changes in properties such as solubility, melting point, and electronic characteristics.
Expanded Applications in Advanced Materials Science and Biochemical Tool Development
The unique chemical structure of this compound and its derivatives makes them promising candidates for a range of applications beyond their traditional uses.
Future research will explore:
Advanced Materials: Investigating the potential of these compounds as building blocks for the synthesis of novel polymers, resins, and other advanced materials. mdpi.com Maleimides, which can be derived from maleamic acids, are used in the agricultural industry. tandfonline.com
Biochemical Probes: Developing fluorescently labeled or otherwise tagged derivatives to be used as biochemical tools for studying biological processes.
Drug Discovery: Exploring the potential of this compound derivatives as scaffolds for the development of new therapeutic agents. nih.gov Maleimides have been investigated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. researchgate.nettandfonline.com
Q & A
Q. What is the established protocol for synthesizing N-(2,5-dichlorophenyl)maleamic acid in a laboratory setting?
Methodological Answer: The compound is synthesized by reacting maleic anhydride (0.025 mol) with 2,5-dichloroaniline (0.025 mol) in toluene under reflux for 30 minutes. After cooling, unreacted aniline is removed by washing with dilute HCl. The crude product is purified via suction filtration and recrystallized from ethanol to obtain colorless crystals. Purity is confirmed by elemental analysis and IR spectroscopy .
Q. Which crystallographic techniques are critical for determining the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction using an Oxford Diffraction Xcalibur Ruby Gemini diffractometer (CuKα radiation, λ = 1.54184 Å) provides unit cell parameters (orthorhombic Pbca, a = 13.1618 Å, b = 14.6993 Å, c = 22.8406 Å). Data refinement with SHELXL (R = 0.028, wR = 0.079) and absorption correction via CrysAlis PRO ensure structural accuracy. Hydrogen bonding is analyzed using ORTEP-3 for visualization .
Q. How is the molecular conformation stabilized in this compound?
Methodological Answer: Intramolecular O–H⋯O hydrogen bonds (1.60–2.31 Å) lock the maleamic acid moiety into a planar configuration (r.m.s. deviation = 0.013–0.098 Å). Antiparallel alignment of amide N–H and C=O bonds further stabilizes the structure, as confirmed by torsion angles (C1–N1–C5–C6 = -17.6°) .
Advanced Research Questions
Q. How does the anti conformation of the acid group influence supramolecular assembly?
Methodological Answer: The rare anti-parallel alignment of C=O and O–H bonds enables short intramolecular O–H⋯O interactions (Table 1 in ), reducing steric hindrance. This conformation facilitates intermolecular N–H⋯O bonds (2.85–2.90 Å), forming zig-zag ribbons along the [1 0 0] direction. C–H⋯π interactions (3.42 Å) further stabilize the crystal lattice .
Q. What methodologies resolve discrepancies between experimental and computational structural data?
Methodological Answer: Validate refinement residuals (R < 0.03) using SHELXL and cross-check thermal parameters (ΔFmax = 0.001 eV). Employ PLATON for symmetry validation and Mercury to simulate powder patterns. Discrepancies >5% in unit cell volumes (e.g., 4418.95 ų vs. DFT models) warrant re-examination of twinning or extinction effects .
Q. How do substituent positions (2,5-dichloro vs. 3-chloro) alter hydrogen bonding networks?
Methodological Answer: The 2,5-dichloro derivative forms two distinct N–H⋯O ribbons, while the 3-chloro analog exhibits a C(7) chain motif. Chlorine positions influence dihedral angles (45.7° vs. 15.2°) and acceptor-donor geometries, as shown in comparative studies with N-(3-chlorophenyl)maleamic acid .
Q. What computational tools model non-covalent interactions in this compound?
Methodological Answer: Use Gaussian for DFT calculations to quantify C–H⋯π interaction energies (~2–4 kcal/mol). SHELXPRO analyzes hydrogen bond graph sets, while Mercury visualizes packing diagrams. WinGX integrates these tools for full crystallographic workflow .
Q. How do dihedral angles between the phenyl ring and amide group affect crystallographic density?
Methodological Answer: Larger dihedral angles (40.8–45.7°) reduce π-stacking overlap, lowering density (1.507 g/cm³). This geometry optimizes N–H⋯O bond distances (2.79–2.92 Å) and maximizes void space, as calculated using PLATON’s void analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
